

The Genesis and Synthesis of Ulipristal Acetate: A Technical Guide

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Compound of Interest

Compound Name: *Ulipristal*

Cat. No.: *B1683391*

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Executive Summary

Ulipristal acetate (UPA), a second-generation selective progesterone receptor modulator (SPRM), has emerged as a critical therapeutic agent in women's reproductive health, primarily for emergency contraception and the management of uterine fibroids. Its discovery marked a significant advancement in steroid chemistry and pharmacology, offering a compound with a nuanced mechanism of action that balances antagonistic and partial agonistic effects on the progesterone receptor. This technical guide provides a comprehensive overview of the discovery of **Ulipristal** acetate, a detailed exploration of a prominent industrial synthesis pathway with experimental protocols, and an in-depth look at its molecular mechanism of action through signaling pathway diagrams.

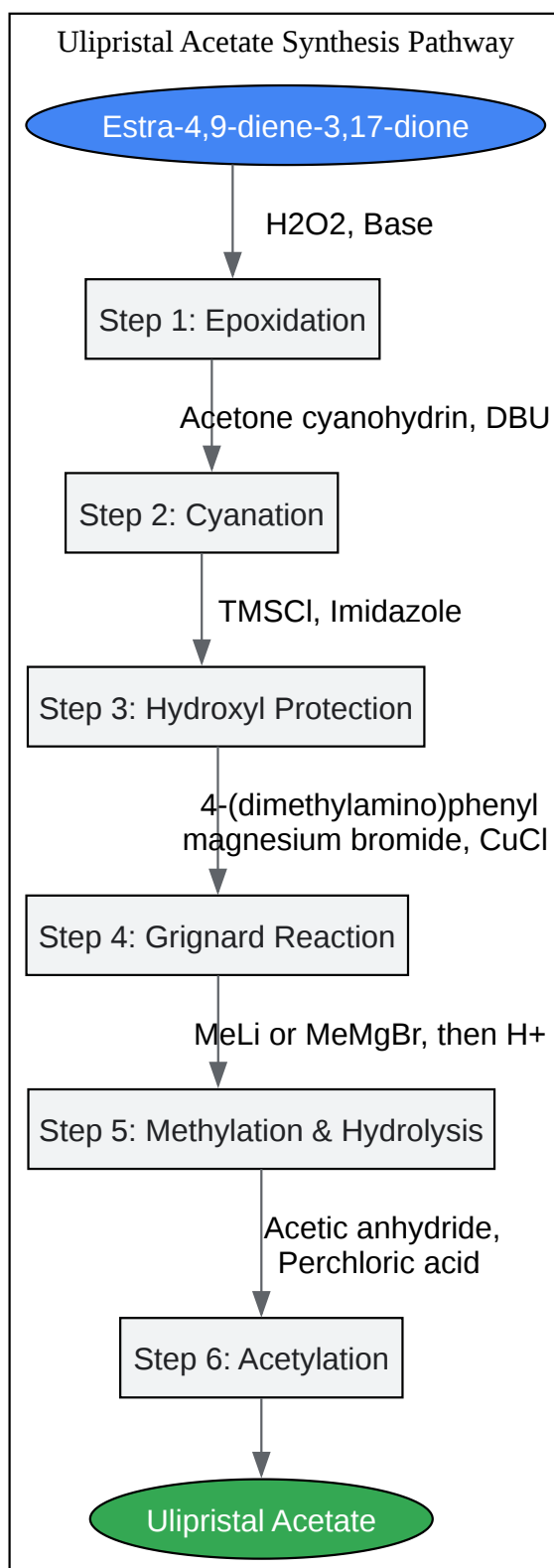
Discovery and Development

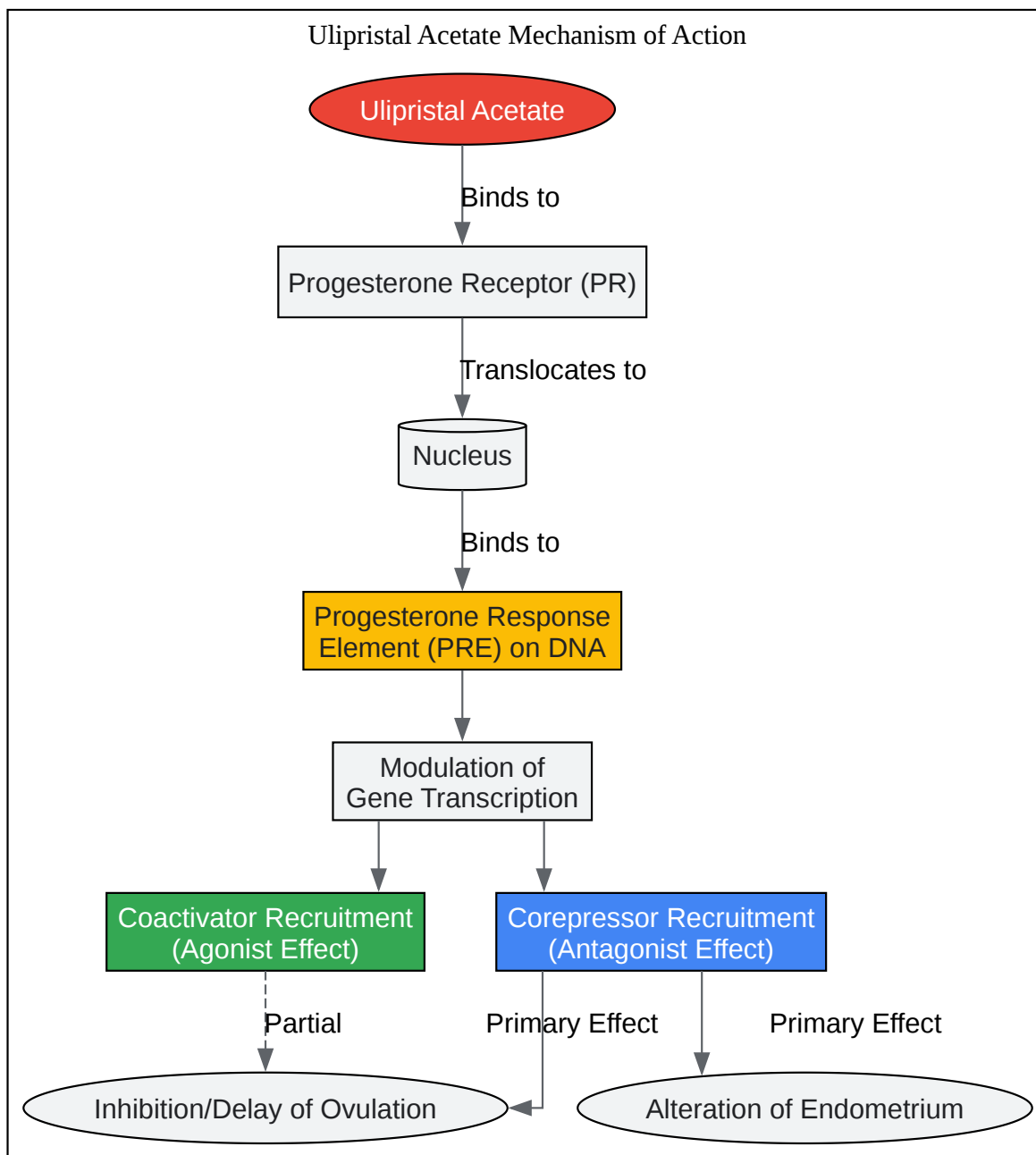
Ulipristal acetate, initially known as CDB-2914, was developed through a collaborative research effort aimed at creating a more selective and potent progesterone receptor modulator with fewer off-target effects compared to its predecessors. The development was driven by the need for effective and safe options for emergency contraception and the long-term management of progesterone-dependent gynecological conditions. UPA is a derivative of 19-norprogesterone and was specifically designed to exhibit high binding affinity for the progesterone receptor.^[1] Its journey from a promising chemical entity to a globally approved

medication underscores the intricate process of drug discovery, involving extensive preclinical and clinical research to establish its safety and efficacy.

The Synthetic Pathway of Ulipristal Acetate

The industrial synthesis of **Ulipristal** acetate is a multi-step process that has been optimized for yield and purity. A widely utilized six-step pathway commences from the steroidal precursor, *estra-4,9-diene-3,17-dione*. This process involves a series of carefully controlled chemical transformations to build the complex molecular architecture of UPA.





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References

- 1. Ulipristal acetate, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
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